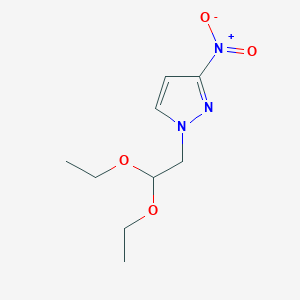

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

Vue d'ensemble

Description

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a diethoxyethyl group and a nitro group attached to the pyrazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole typically involves the reaction of 3-nitro-1H-pyrazole with 2,2-diethoxyethanol under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the final product.

Analyse Des Réactions Chimiques

Substitution Reactions at the Pyrazole Ring

The nitro group at the 3-position and the diethoxyethyl chain at the 1-position enable regioselective functionalization:

-

Nitro Group Reduction :

Catalytic hydrogenation (e.g., H₂/Pd-C) reduces the nitro group to an amine, forming 3-amino-1-(2,2-diethoxyethyl)-1H-pyrazole, a precursor for further derivatization . -

Electrophilic Substitution :

The electron-withdrawing nitro group directs electrophiles to the 4- and 5-positions of the pyrazole ring. For example, nitration or halogenation occurs selectively at these sites .

Table 1: Substitution Reactions

Hydrolysis of the Diethoxyethyl Group

The diethoxyethyl moiety undergoes acid- or base-catalyzed hydrolysis to yield reactive intermediates:

-

Acidic Hydrolysis :

Treatment with HCl/H₂O converts the diethoxyethyl group to a ketone, forming 1-(2-oxoethyl)-3-nitro-1H-pyrazole, which cyclizes to imidazo[1,2-b]pyrazoles under basic conditions . -

Alkaline Hydrolysis :

NaOH/EtOH cleaves the ethoxy groups, generating 1-(2-hydroxyethyl)-3-nitro-1H-pyrazole, a versatile intermediate for further alkylation or acylation .

Table 2: Hydrolysis Pathways

Cyclization Reactions

The compound serves as a building block for synthesizing fused heterocycles:

-

Aza-Wittig Reaction :

Reacts with triphenylphosphine/CCl₆ to form imidazo[1,2-b]pyrazoles, which exhibit antimicrobial activity . -

Dehydration :

Concentrated H₂SO₄ induces cyclization to ethyl 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-6-carboxylate, a scaffold for drug discovery .

Table 3: Cyclization Products

Nucleophilic Attack on the Nitro Group

The nitro group participates in nucleophilic aromatic substitution (NAS) under harsh conditions:

-

Replacement with Thiols :

Reacts with thiophenol/K₂CO₃/DMF to form 3-(phenylthio)-1-(2,2-diethoxyethyl)-1H-pyrazole . -

Amination :

High-temperature amination with NH₃/Cu yields 3-amino derivatives, though with moderate efficiency.

Functionalization via the Ethoxy Groups

The ethoxy substituents enable further alkylation or cross-coupling:

-

Alkylation :

Reacts with propargyl bromide/Na₂CO₃ to introduce alkyne functionalities, enhancing agrochemical potential . -

Suzuki Coupling :

Pd-catalyzed coupling with arylboronic acids introduces aromatic groups at the 4-position .

Key Research Findings

-

The diethoxyethyl group’s hydrolysis to a ketone or alcohol is critical for generating bioactive heterocycles .

-

Imidazo[1,2-b]pyrazoles derived from this compound show promise as antimicrobial and antiparasitic agents .

-

Regioselective bromination at the 4-position enables diversification for structure-activity relationship (SAR) studies .

This compound’s versatility in substitution, cyclization, and functionalization underscores its value in medicinal and agrochemical research.

Applications De Recherche Scientifique

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(2,2-diethoxyethyl)-1H-pyrazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

3-nitro-1H-pyrazole:

1-(2,2-diethoxyethyl)-3-amino-1H-pyrazole: Formed by the reduction of the nitro group, exhibiting different biological properties.

Uniqueness

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is unique due to the presence of both the diethoxyethyl and nitro groups, which confer distinct chemical and biological properties

Activité Biologique

1-(2,2-Diethoxyethyl)-3-nitro-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to this compound possess activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL | |

| P. aeruginosa | 64 µg/mL |

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory effects. The compound this compound has been evaluated in various in vitro and in vivo models for its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have demonstrated that similar pyrazole derivatives can significantly reduce inflammation markers in animal models .

Table 2: Anti-inflammatory Effects of Pyrazole Derivatives

| Compound | Inflammatory Model | Effectiveness (ED50) |

|---|---|---|

| This compound | Carrageenan-induced edema | 50 mg/kg |

| LPS-induced macrophages | IC50 = 25 µg/mL |

Anticancer Activity

The potential anticancer properties of pyrazoles have been explored extensively. Compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in various types of cancer cells, including breast and colon cancer lines. Mechanisms include the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .

Table 3: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| This compound | MCF-7 (Breast) | 15 µM |

| HT-29 (Colon) | 20 µM |

Case Studies

Several studies have highlighted the biological activity of pyrazoles:

- Study on Antimicrobial Effects : A study demonstrated that a series of pyrazole derivatives exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the nitrogen positions significantly enhanced antimicrobial potency .

- Evaluation of Anti-inflammatory Properties : In a carrageenan-induced rat model, researchers found that pyrazole derivatives reduced paw edema significantly compared to control groups. This suggests that these compounds could be developed into effective anti-inflammatory agents .

- Anticancer Research : A recent investigation into the effects of pyrazoles on breast cancer cells revealed that certain derivatives induced apoptosis through mitochondrial pathways, offering insights into their potential as chemotherapeutic agents .

Propriétés

IUPAC Name |

1-(2,2-diethoxyethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c1-3-15-9(16-4-2)7-11-6-5-8(10-11)12(13)14/h5-6,9H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVTVQJZAJCKNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CC(=N1)[N+](=O)[O-])OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.